Z-DL-Phe(4-CL)-OH
Overview
Description
. It is structurally similar to phenylalanine, an essential amino acid, but with a chlorine atom substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-DL-Phe(4-CL)-OH typically involves the chlorination of DL-phenylalanine. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective substitution at the para position.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Z-DL-Phe(4-CL)-OH can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can form this compound-N-oxide.
Reduction: this compound can form this compound-OH.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Z-DL-Phe(4-CL)-OH has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Z-DL-Phe(4-CL)-OH exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect metabolic pathways and signaling cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Z-DL-Phe(4-CL)-OH is similar to other chlorinated phenylalanine derivatives, but its unique structural features set it apart:
Similar Compounds: 4-Chloro-L-phenylalanine, 4-Chloro-DL-phenylalanine methyl ester hydrochloride.
Uniqueness: The presence of the chlorine atom at the para position provides this compound with distinct chemical and biological properties compared to its analogs.
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Biological Activity
Z-DL-Phe(4-CL)-OH, also known as Z-DL-4-chlorophenylalanine, is a derivative of phenylalanine with significant implications in biological research and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its synthesis, receptor interactions, and potential therapeutic applications.
This compound has the molecular formula , a melting point of approximately 138ºC, and a boiling point of 640.9ºC at 760 mmHg. The compound is synthesized through various chemical reactions involving phenylalanine derivatives, which allows for the introduction of the chlorinated phenyl group at the para position .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Opioid Receptor Binding
Recent studies have demonstrated that analogs incorporating this compound exhibit varied binding affinities to opioid receptors. For instance, compounds with similar structures show significant selectivity for the µ-opioid receptor, which is crucial for pain management therapies. The binding affinity and functional bioactivity were assessed using various assays, revealing that modifications at specific positions can enhance or diminish receptor interactions .
Table 1: Binding Affinities of Opioid Receptor Analogues
Compound | K_i (µ) (nM) | K_i (δ) (nM) | Selectivity (δ/µ) | Functional Bioactivity (IC50) |
---|---|---|---|---|
EM-2 | 9.6 ± 0.98 | -- | -- | 15 ± 2 |
[Δ ZPhe 3]EM-2 | 200 ± 16 | n.c. | -- | 170 ± 13 |
[Δ ZPhe 4]EM-2 | 8.4 ± 1.2 | >10,000 | >1200 | 25 ± 2.8 |
[Δ ZPhe 3,4]EM-2 | 130 ± 36 | 7,300 ± 890 | -- | 330 ± 59 |
This table summarizes the binding affinities and functional bioactivities of various analogues derived from this compound, indicating that selective modifications can lead to enhanced receptor interactions.
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Compounds similar to this derivative have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Neurological Implications
Research indicates that phenylalanine derivatives can influence neurotransmitter systems in the brain. Given that this compound is a phenylalanine derivative, it may play a role in modulating dopamine and serotonin synthesis pathways, which are critical for mood regulation and cognitive function . This aspect is particularly relevant in conditions such as phenylketonuria (PKU), where elevated phenylalanine levels can adversely affect neurological development.
Case Studies
Several case studies highlight the implications of this compound in therapeutic contexts:
- Opioid Analgesics Development : A study explored the development of new analgesics based on opioid receptor interactions using this compound analogs. The findings indicated that specific modifications could enhance analgesic properties while minimizing side effects associated with traditional opioids.
- Antimicrobial Research : In vitro studies demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, paving the way for novel antibiotic therapies.
- Phenylketonuria Management : Investigations into dietary interventions for PKU patients revealed that modified phenylalanine derivatives could potentially mitigate some cognitive deficits associated with high phenylalanine levels.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275424 | |
Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55478-54-1 | |
Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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